Tetraamminedihydroxoplatin(II)

Übersicht

Beschreibung

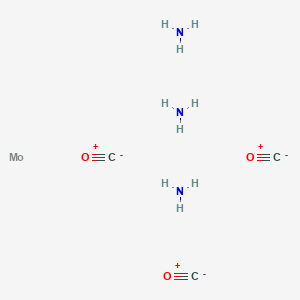

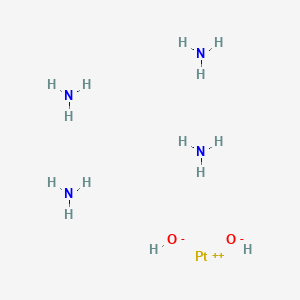

Platinum(2+), tetraamminedihydroxy- is an inorganic platinum compound with the chemical formula [Pt(NH3)4(OH)2]. It is commonly used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its applications in catalysis and its role in scientific research, particularly in the fields of chemistry and medicine.

Wissenschaftliche Forschungsanwendungen

Platinum(2+), tetraamminedihydroxy- has numerous scientific research applications, including:

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

Target of Action

Platinum-based drugs, including Platinum(2+), tetraamminedihydroxy-, primarily target DNA within cells . Recently, approaches that target specific organelles in cancer cells have emerged as attractive alternatives to overcome these challenges .

Mode of Action

Upon entering cancer cells, platinum drugs undergo aquation, which triggers their ability to initiate cytotoxic effects against biomolecules, mainly DNA, resulting in cell death . Organelle-targeted platinum complexes demonstrate increased anticancer activity, the ability to overcome drug resistance, novel molecular mechanisms, or even lower toxicity . These strategies promote the accumulation of platinum complexes in certain intracellular areas, such as the nucleus, mitochondria, endoplasmic reticulum (ER), and lysosomes .

Biochemical Pathways

The antitumor activity of Platinum(2+), tetraamminedihydroxy- involves disruption to mitochondrial oxidative phosphorylation and glycolysis . Mitochondria are potential therapeutic targets for anticancer drugs . Platinum complexes targeting different organelles can alter the action mode of conventional platinum drugs .

Pharmacokinetics

The pharmacokinetics of platinum-based drugs is a complex process that can significantly affect their bioavailability and therapeutic efficacy . .

Result of Action

The result of Platinum(2+), tetraamminedihydroxy- action is primarily the induction of cell death . This is achieved through its interaction with DNA and the disruption of vital biochemical pathways . The compound’s ability to target specific organelles within the cell can lead to increased anticancer activity and the ability to overcome drug resistance .

Biochemische Analyse

Biochemical Properties

Platinum(2+), tetraamminedihydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a platinum precursor to synthesize Pt/CeO2 catalysts which are used in water-gas shift reactions . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of Platinum(2+), tetraamminedihydroxy- on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. For example, platinum complexes, including those derived from Platinum(2+), tetraamminedihydroxy-, have been reported to have antitumor activity, being effective against different types of cancer in vitro .

Molecular Mechanism

The molecular mechanism of action of Platinum(2+), tetraamminedihydroxy- involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, platinum complexes can form one valent bond with DNA and another with amino and hydroxyl groups of a protein molecule .

Dosage Effects in Animal Models

The effects of Platinum(2+), tetraamminedihydroxy- can vary with different dosages in animal modelsFor instance, cisplatin, a well-known platinum-based drug, has shown dose-dependent cytotoxic effects in various animal models .

Metabolic Pathways

Platinum(2+), tetraamminedihydroxy- is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, platinum compounds have been associated with the cysteine and methionine metabolism .

Transport and Distribution

Platinum(2+), tetraamminedihydroxy- is transported and distributed within cells and tissues. This involves transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation. For instance, the copper transporter 1 is particularly important for the uptake of platinum compounds like cisplatin in tumor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Platinum(2+), tetraamminedihydroxy- typically involves the reaction of tetraammineplatinum(II) dichloride with an anion exchange resin to replace chloride ions with hydroxide ions. This method avoids the use of silver oxide, resulting in a product with fewer impurities .

Industrial Production Methods

In industrial settings, the production of Platinum(2+), tetraamminedihydroxy- involves the use of chloroplatinic acid and hydrazine hydrochloride to remove platinum. The solution is then treated with aqueous ammonia and heated to obtain tetraammineplatinum(II) dichloride, which is subsequently converted to the hydroxide form using an anion exchange resin .

Analyse Chemischer Reaktionen

Types of Reactions

Platinum(2+), tetraamminedihydroxy- undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Platinum(2+), tetraamminedihydroxy- include hydrogen, carbon monoxide, and various organic ligands. Reaction conditions often involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from reactions involving Platinum(2+), tetraamminedihydroxy- include various platinum complexes and catalysts, which are used in a wide range of chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetraammineplatinum(II) chloride

- Diamminedinitritoplatinum(II)

- Tetraamminepalladium(II) nitrate

- Hydrogen hexahydroxyplatinate(IV)

Uniqueness

Platinum(2+), tetraamminedihydroxy- is unique due to its specific ligand arrangement and its ability to act as a versatile precursor for various platinum complexes. Its hydroxide ligands make it particularly suitable for certain catalytic applications and synthetic transformations .

Eigenschaften

IUPAC Name |

azane;platinum(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKCDODNDPOZKS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[OH-].[OH-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N4O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16455-68-8 (Parent) | |

| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10959156 | |

| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15651-37-3, 38201-97-7 | |

| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015651373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+), tetraamminedihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(2+), tetraamminedihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(2+) hydroxide--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminedihydroxyplatinum(2+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraammineplatinum dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)